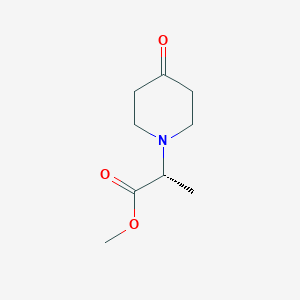
2-(Methylsulfanyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Methylsulfanyl)ethanimidamide hydrochloride often involves complex reactions including nucleophilic substitution and cyclocondensation. For example, novel synthesis methods have led to the creation of compounds like 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile through reactions with various alkylants, highlighting the versatile nature of sulfanyl derivatives in chemical synthesis (Briel, Franz, & Dobner, 2002).
Molecular Structure Analysis
The molecular structure of sulfanyl derivatives, including 2-(Methylsulfanyl)ethanimidamide hydrochloride, is characterized by their ability to form hydrogen-bonded structures in different dimensions. For instance, investigations into similar compounds have shown three-dimensional network structures through N-H...Cl, C-H...Cl, and C-H...S interactions, which are crucial for understanding their chemical behavior and potential applications (Lennartson & McKenzie, 2011).
Chemical Reactions and Properties
2-(Methylsulfanyl)ethanimidamide hydrochloride participates in various chemical reactions, including those involving radical annulations and nucleophilic substitutions. These reactions often result in the formation of complex heterocyclic compounds with potential chemotherapeutic applications. The compound's reactivity is significantly influenced by its sulfanyl group, which can undergo transformations leading to new chemical entities with diverse biological activities (Benati et al., 2003).
Physical Properties Analysis
The physical properties of 2-(Methylsulfanyl)ethanimidamide hydrochloride, such as solubility, melting point, and crystal structure, are closely related to its molecular arrangement and intermolecular interactions. Studies on similar sulfanyl-containing compounds have provided insights into how these properties are affected by molecular conformation and hydrogen bonding, offering valuable information for the development of new materials and drugs (Cobo et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(Methylsulfanyl)ethanimidamide hydrochloride, including reactivity, stability, and electrochemical behavior, are pivotal for its applications in synthesis and material science. Electrochemical studies on related compounds have demonstrated their potential as corrosion inhibitors, underscoring the importance of sulfanyl groups in modulating chemical stability and reactivity (Behpour et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Formation of Vic-Dioxime Complexes
E. Canpolat and M. Kaya (2005) explored the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds, demonstrating their application in forming mononuclear complexes with various metals. This study highlights the potential of 2-(Methylsulfanyl)ethanimidamide hydrochloride in complex synthesis and its utility in coordination chemistry (Canpolat & Kaya, 2005).
Biological Activities of Novel Thiazole Derivatives
Xiao-fei Zhu and De-Qing Shi (2008) synthesized a series of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl-methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones, indicating the use of 2-(Methylsulfanyl)ethanimidamide hydrochloride in creating compounds with fungicidal and insecticidal activities (Zhu & Shi, 2008).
Study on Diastereoselectivity of Nucleophilic Addition to Carbonyl Group
D. R. Paiva (2011) investigated the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketosulfoxides, involving 2-methylsulfanyl derivatives. This research provides insights into the stereoselective reactions of 2-(Methylsulfanyl)ethanimidamide hydrochloride derivatives (Paiva, 2011).
Activity in Methyl Coenzyme M Reductase System
R. Gunsalus, J. A. Romesser, and R. Wolfe (1978) explored the use of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including 2-(Methylsulfanyl)ethanimidamide hydrochloride, in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study highlights its potential role in methanogenesis and biochemistry (Gunsalus, Romesser, & Wolfe, 1978).
Synthesis of New Pyrimidine Selanyl Derivatives
Refaah A. Alshahrani et al. (2018) synthesized new pyrimidine selanyl derivatives, indicating the use of 2-(Methylsulfanyl)ethanimidamide hydrochloride in organic synthesis and potentially in medicinal chemistry (Alshahrani et al., 2018).
Synthesis and Applications in Diesel Motor Oils
H. M. Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivative Ia, linked to 2-(Methylsulfanyl)ethanimidamide hydrochloride, in the synthesis of new pyrimidine derivatives with applications as antioxidant and anticorrosive additives for diesel motor oils (Hassan et al., 2010).
Highly Regioselective Synthesis in Organic Chemistry
Josiane M Dos Santos et al. (2015) reported a regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the application of 2-(Methylsulfanyl)ethanimidamide hydrochloride in the field of organic synthesis and potentially in the development of new pharmaceuticals (Dos Santos et al., 2015).
PT-S Bonds in Coordination Chemistry
A. Pasini and M. Moroni (1997) studied the reactions of chelating methylsulfanyl- or methylsulfinyl-acetate, -benzoate, and -phenolate for PtII, highlighting the role of 2-(Methylsulfanyl)ethanimidamide hydrochloride in coordination chemistry and its potential applications in catalysis (Pasini & Moroni, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
2-methylsulfanylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOWPZAHIPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)ethanimidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)
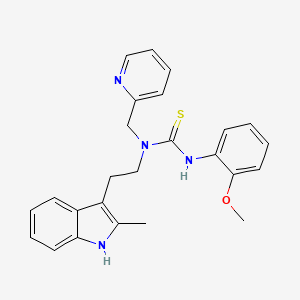
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
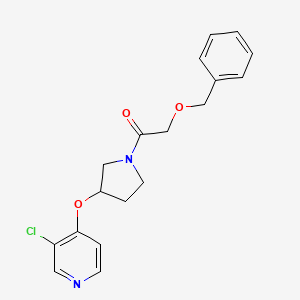
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
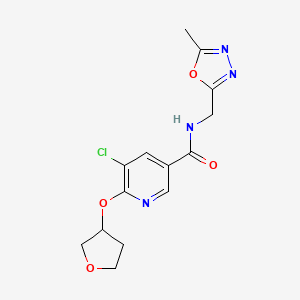
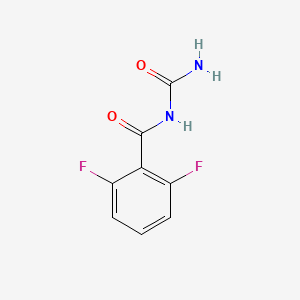
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
